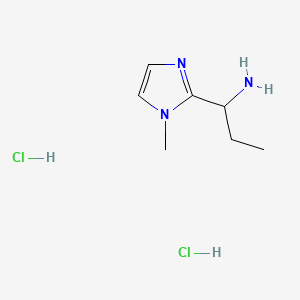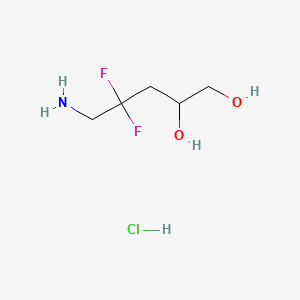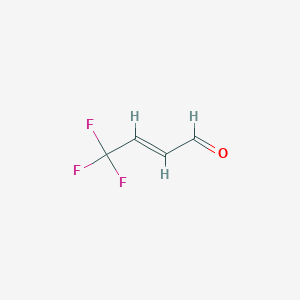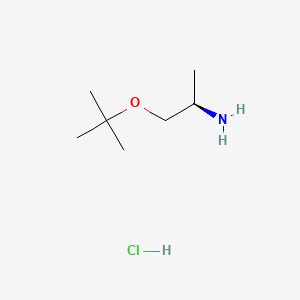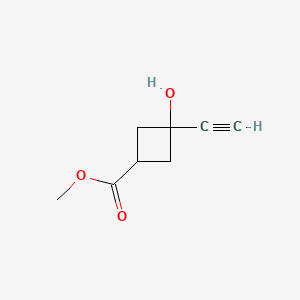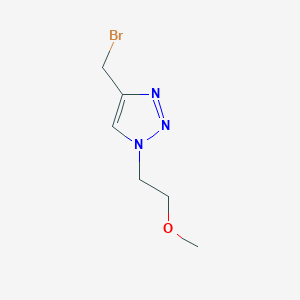
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a methoxyethyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include:
- N-bromosuccinimide (NBS) for bromination
- Potassium carbonate for alkylation
- Potassium permanganate for oxidation
- Hydrogen gas and a palladium catalyst for reduction
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazole: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1249164-76-8 |
|---|---|
Formule moléculaire |
C6H10BrN3O |
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-(2-methoxyethyl)triazole |
InChI |
InChI=1S/C6H10BrN3O/c1-11-3-2-10-5-6(4-7)8-9-10/h5H,2-4H2,1H3 |
Clé InChI |
IJJYNYMNPYWOQX-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(N=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
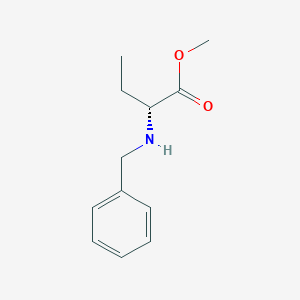
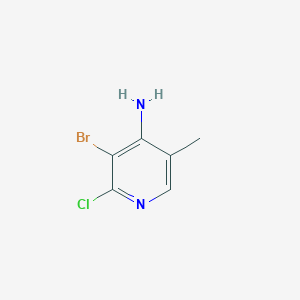
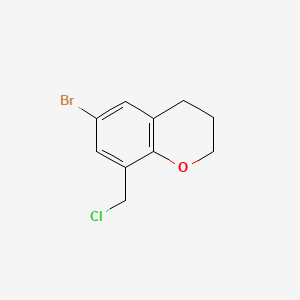

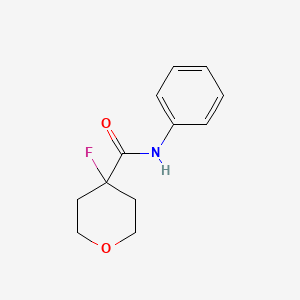
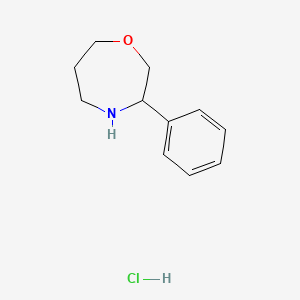
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
